molecular formula C32H58F6N6O9 B12781701 Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate CAS No. 934368-60-2

Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate

Cat. No.: B12781701
CAS No.: 934368-60-2
M. Wt: 784.8 g/mol
InChI Key: PUHIYNTXUULLTL-YZYZGRISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate involves multiple steps, including the formation of peptide bonds and the incorporation of trifluoroacetate groups. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to produce and purify the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate include:

Uniqueness

This compound is unique due to its specific chain length and trifluoroacetate groups, which confer distinct chemical properties and biological activities. These features make it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

934368-60-2

Molecular Formula

C32H58F6N6O9

Molecular Weight

784.8 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H56N6O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38;2*3-2(4,5)1(6)7/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39);2*(H,6,7)/t22-,23-,24-;;/m0../s1

InChI Key

PUHIYNTXUULLTL-YZYZGRISSA-N

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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